molecular formula C19H38O3 B072021 Methyl 2-hydroxyoctadecanoate CAS No. 1331-93-7

Methyl 2-hydroxyoctadecanoate

Cat. No. B072021
CAS RN: 1331-93-7
M. Wt: 314.5 g/mol
InChI Key: OUFCLLRNNJZLOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-hydroxyoctadecanoate is a fatty acid methyl ester that has been widely used in scientific research. It is commonly synthesized through the reaction between methanol and 2-hydroxyoctadecanoic acid. This compound has been found to possess various biochemical and physiological effects, making it a valuable tool in laboratory experiments.

Mechanism Of Action

The mechanism of action of methyl 2-hydroxyoctadecanoate is not fully understood. However, it has been proposed that it exerts its effects through the modulation of various signaling pathways in cells. It has been found to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which is involved in the regulation of lipid metabolism and inflammation. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.

Biochemical And Physiological Effects

Methyl 2-hydroxyoctadecanoate has been found to possess various biochemical and physiological effects. It has been shown to possess antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to possess anti-inflammatory activity, reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been found to possess antioxidant activity, reducing oxidative stress in cells.

Advantages And Limitations For Lab Experiments

Methyl 2-hydroxyoctadecanoate has several advantages for laboratory experiments. It is readily available and easy to synthesize, making it a convenient tool for researchers. It also possesses unique properties, such as its antimicrobial, anti-inflammatory, and antioxidant properties, making it a valuable tool for the study of various biological processes. However, it also has limitations, such as its potential toxicity at high concentrations, which must be taken into consideration when designing experiments.

Future Directions

There are several future directions for the study of methyl 2-hydroxyoctadecanoate. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, such as inflammatory bowel disease and atherosclerosis. Additionally, further studies are needed to fully understand its mechanism of action and its effects on lipid metabolism. Finally, the development of new synthesis methods and analytical techniques for the detection and quantification of methyl 2-hydroxyoctadecanoate will be important for future research.

Synthesis Methods

Methyl 2-hydroxyoctadecanoate is typically synthesized through the reaction between methanol and 2-hydroxyoctadecanoic acid. This process involves the esterification of the carboxylic acid group of 2-hydroxyoctadecanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting product is purified through distillation and recrystallization to obtain pure methyl 2-hydroxyoctadecanoate.

Scientific Research Applications

Methyl 2-hydroxyoctadecanoate has been widely used in scientific research due to its unique properties. It has been found to possess antimicrobial, anti-inflammatory, and antioxidant properties, making it a valuable tool in the study of various biological processes. It has also been used as a substrate for lipase activity assays and as a model compound for the study of lipid metabolism.

properties

IUPAC Name

methyl 2-hydroxyoctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19(21)22-2/h18,20H,3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFCLLRNNJZLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347938
Record name Methyl 2-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxyoctadecanoate

CAS RN

2420-35-1
Record name Methyl 2-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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